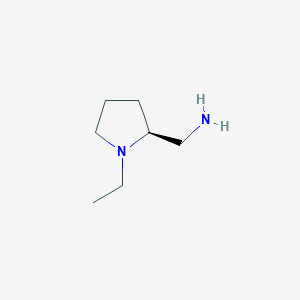

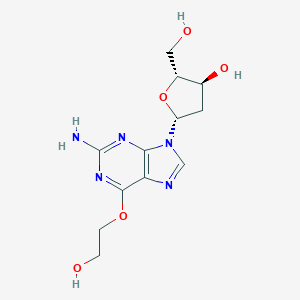

(S)-(1-Ethylpyrrolidin-2-yl)methanamin

Übersicht

Beschreibung

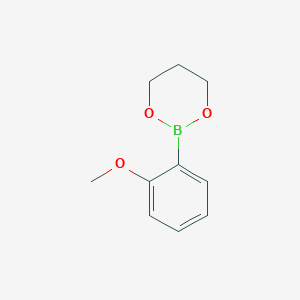

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, also known as (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Prävention von Harnwegsinfektionen

- Bedeutung: Nicht-antibiotische präventive Behandlungen wie Methenaminhippurat bieten eine Alternative zu Antibiotika .

Katalyse für die Cyclopentanon-Synthese

Eigenschaften

IUPAC Name |

[(2S)-1-ethylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRBEYYLYRXYCG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349185 | |

| Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22795-99-9 | |

| Record name | (2S)-1-Ethyl-2-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22795-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Chirality plays a crucial role in pharmaceutical research as enantiomers of a chiral molecule can exhibit different pharmacological activities. This is exemplified by the synthesis of [³H]raclopride and its (R)-isomer. [⁴] Both isomers stem from (R)- and (S)-2-aminomethyl-1-ethylpyrrolidine, respectively. Notably, only [³H]raclopride derived from the (S)-enantiomer displays potent dopamine-D2 receptor binding affinity, highlighting the importance of chirality in drug development. [⁴]

ANone: This compound serves as a key building block in the synthesis of various pharmaceuticals. For instance, it is used to synthesize [¹⁴C]remoxipride and [¹⁴C]raclopride, both potential neuroleptic agents. [¹] This involves reacting the compound with different acid chlorides derived from 2,6-dimethoxy[carboxy-¹⁴C]benzoic acid. [¹] It is also a precursor in the synthesis of (S)-123I-IBZM, a dopamine D2 receptor imaging agent. [²]

ANone: Yes, polarimetry has been established as a reliable method for determining the enantiomeric purity of (S)-2-(Aminomethyl)-1-ethylpyrrolidine. [⁵] This method utilizes the compound's optical rotation at a specific wavelength and temperature to ascertain its purity and is particularly useful for quality control purposes. [⁵]

ANone: Research suggests that (S)-2-(Aminomethyl)-1-ethylpyrrolidine can be modified to create novel catalysts. In one study, it was used to synthesize a chiral bifunctional organocatalyst, (S)-1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-ethylpyrrolidin-2-methyl)thiourea. This catalyst demonstrated significant potential in asymmetric Henry reactions, leading to the synthesis of (R)-aegeline, a bioactive compound. [⁹]

ANone: Yes, research shows its ability to coordinate with metal ions. In one study, (S)-2-(Aminomethyl)-1-ethylpyrrolidine formed a complex with palladium, resulting in trans‐Bis[(S)‐(−)‐2‐aminomethyl‐1‐ethylpyrrolidine‐κ2N]palladium(II) dichloride methanol trisolvate. [³] This complex exhibited a distinct crystal structure, indicating the compound's potential as a ligand in coordination chemistry. [³]

ANone: Research indicates that immobilizing (S)-2-(Aminomethyl)-1-ethylpyrrolidine on solid supports can enhance its catalytic properties. One study demonstrated that immobilizing it on SBA-15 yielded a heterogeneous catalyst with high efficiency and selectivity for the asymmetric aza-Michael–Henry tandem reaction. [⁸] This approach offers advantages like catalyst recyclability and easier product separation. [⁸]

ANone: Yes, research has identified polymorphism in compounds containing (S)-2-(Aminomethyl)-1-ethylpyrrolidine. For instance, rhodium(I) trifluoromethanesulfonate was found to exist in two distinct polymorphic forms. [⁷] This difference in crystal packing between polymorphs can impact physicochemical properties relevant to drug development. [⁷]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

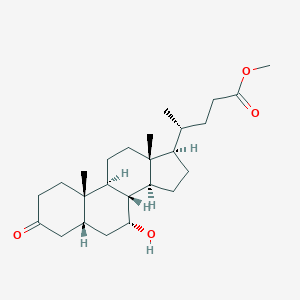

![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)

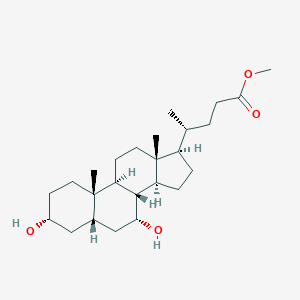

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)